molecular formula C19H15NO6S B370590 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 305373-35-7

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B370590
CAS No.: 305373-35-7
M. Wt: 385.4g/mol
InChI Key: KJFKDKDBXYVKOY-UHFFFAOYSA-N
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Description

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a pyrrolidinone ring, and an acetoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.

    Introduction of the Acetoxyphenyl Group: The acetoxyphenyl group is introduced via an esterification reaction using acetic anhydride and a phenol derivative.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolidinone intermediate with a thiol derivative.

    Final Coupling with Benzoic Acid: The final step involves coupling the thioether intermediate with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acetoxyphenyl group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzoic Acid: Shares the acetoxyphenyl group but lacks the pyrrolidinone and thioether moieties.

    2,5-Dioxopyrrolidin-3-yl Benzoic Acid: Contains the pyrrolidinone and benzoic acid moieties but lacks the acetoxyphenyl group.

Uniqueness

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the thioether linkage and the acetoxyphenyl group, in particular, distinguishes it from other similar compounds and contributes to its specific reactivity and biological activity.

Properties

IUPAC Name

2-[1-(4-acetyloxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S/c1-11(21)26-13-8-6-12(7-9-13)20-17(22)10-16(18(20)23)27-15-5-3-2-4-14(15)19(24)25/h2-9,16H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFKDKDBXYVKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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